molecular formula C12H9NO2 B3284217 3-Phenoxypicolinaldehyde CAS No. 780801-28-7

3-Phenoxypicolinaldehyde

Cat. No.: B3284217
CAS No.: 780801-28-7
M. Wt: 199.2 g/mol
InChI Key: FWLDCYDFXQZTGL-UHFFFAOYSA-N
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Description

3-Phenoxypicolinaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the third position of the pyridine ring is replaced by a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypicolinaldehyde can be synthesized from (3-phenoxypyridin-2-yl)methanol. The process involves the oxidation of (3-phenoxypyridin-2-yl)methanol using manganese dioxide in dichloromethane. The reaction is carried out by stirring the mixture for 24 hours, followed by filtration through celite and washing with dichloromethane. The resulting solution is concentrated to yield 3-phenoxypyridine-2-carbaldehyde as a yellow oil .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of manganese dioxide as an oxidizing agent and dichloromethane as a solvent are common practices in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-Phenoxypicolinic acid.

    Reduction: 3-Phenoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxypicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

    3-Phenoxypyridine: Similar structure but lacks the aldehyde group.

    3-Phenoxypicolinic acid: Oxidized form of 3-Phenoxypicolinaldehyde.

    3-Phenoxypicolinyl alcohol: Reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both the phenoxy and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research.

Properties

IUPAC Name

3-phenoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-11-12(7-4-8-13-11)15-10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLDCYDFXQZTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-phenoxy-pyridin-2-yl)-methanol (0.130 g, 0.646 mmol) in CH2Cl2 (7 mL) was added MnO2 (10 microns, 90+%) (0.645 g, 7.42 mmol) and the resulting black mixture stirred for 24 h. The mixture was filtered through celite and washed with CH2Cl2. The solution was concentrated to give 3-phenoxy-pyridine-2-carbaldehyde as a yellow oil (0.085 g, 67%). 1H NMR (CDCl3) δ 6.97-7.43 (m, 7H), 8.50 (dd, 1H, J=2.8, 1.2 Hz), 10.42 (s, 1H).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.645 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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